molecular formula C18H19FN2O3 B193943 Benzyl (3-fluoro-4-morpholinophenyl)carbamate CAS No. 168828-81-7

Benzyl (3-fluoro-4-morpholinophenyl)carbamate

Cat. No.: B193943
CAS No.: 168828-81-7
M. Wt: 330.4 g/mol
InChI Key: XKGUZGHMWUIYDR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Benzyl (3-fluoro-4-morpholinophenyl)carbamate can be synthesized through a multi-step process. One common method involves the reaction of 3-fluoro-4-morpholinoaniline with benzyl chloroformate in the presence of a base such as triethylamine . The reaction is typically carried out in an organic solvent like tetrahydrofuran (THF) at a controlled temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity .

Chemical Reactions Analysis

Types of Reactions

Benzyl (3-fluoro-4-morpholinophenyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzyl derivatives, while oxidation and reduction can produce different oxidized or reduced forms of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl (3-fluoro-4-morpholinophenyl)carbamate is unique due to its combination of a fluorobenzene moiety, a morpholine ring, and a carbamate linker. This unique structure imparts specific chemical and biological properties, making it a valuable intermediate in various applications .

Biological Activity

Benzyl (3-fluoro-4-morpholinophenyl)carbamate, with the chemical formula C18H19FN2O3C_{18}H_{19}FN_2O_3 and CAS number 168828-81-7, is a fluorinated heterocyclic compound that has garnered attention for its biological activity, particularly in the field of medicinal chemistry. This article explores its mechanisms of action, applications, and relevant research findings.

Overview of Biological Activity

This compound functions primarily as an intermediate in the synthesis of various pharmaceuticals, most notably linezolid, an antibiotic effective against Gram-positive bacterial infections. The compound exhibits significant biological activity through its inhibition of protein synthesis in bacteria, which is crucial for their survival.

Target of Action:
The primary target of this compound is the bacterial ribosome, where it forms an oxazolidone moiety upon reaction with other compounds during synthesis. This interaction disrupts protein synthesis pathways, leading to bacterial cell death .

Biochemical Pathways:
The compound's mechanism involves interference with the protein synthesis pathway by binding to the ribosomal RNA, effectively inhibiting the formation of peptide bonds. This inhibition is particularly effective against antibiotic-resistant strains of bacteria .

Antimicrobial Activity

Research has demonstrated that this compound is a precursor to linezolid, which has shown efficacy against various resistant bacterial strains. A study indicated that linezolid exhibits minimum inhibitory concentrations (MICs) against pathogens such as Staphylococcus aureus and Enterococcus faecium, making it a critical agent in combating multi-drug resistant infections .

Table 1: Antimicrobial Efficacy of Linezolid

PathogenMIC (µg/mL)
Staphylococcus aureus1
Enterococcus faecium2
Streptococcus pneumoniae0.5

Synthesis and Characterization

The synthesis of this compound typically involves the reaction between 3-fluoro-4-morpholinoaniline and benzyl chloroformate in the presence of a base like triethylamine. This multi-step synthesis not only produces the desired carbamate but also allows for further modifications to enhance its biological properties .

Table 2: Synthesis Overview

StepReagents/ConditionsYield (%)
Reaction with benzyl chloroformateTriethylamine, solvent (e.g., DMF)85
Formation of oxazolidoneBromomethyloxirane75

Applications in Drug Development

This compound is not only pivotal in synthesizing antibiotics but also serves as a building block for other bioactive molecules. Its structural characteristics make it suitable for developing enzyme inhibitors and glucose uptake inhibitors aimed at cancer treatment .

Properties

IUPAC Name

benzyl N-(3-fluoro-4-morpholin-4-ylphenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O3/c19-16-12-15(6-7-17(16)21-8-10-23-11-9-21)20-18(22)24-13-14-4-2-1-3-5-14/h1-7,12H,8-11,13H2,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKGUZGHMWUIYDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)NC(=O)OCC3=CC=CC=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50415463
Record name Benzyl [3-fluoro-4-(morpholin-4-yl)phenyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50415463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

168828-81-7
Record name [3-Fluoro-4-(4-morpholinyl)phenyl]carbamic acid phenylmethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=168828-81-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzyl [3-fluoro-4-(morpholin-4-yl)phenyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50415463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Carbamic acid, N-[3-fluoro-4-(4-morpholinyl)phenyl]-, phenylmethyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.125.944
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a solution of 28.91 g of 3-fluoro-4-morpholinyl-aniline and 27.88 g of sodium bicarbonate in 500 mL of acetone and 250 mL of water at 0° C. was added 28.68 g of benzyl chloroformate. After stirring the mixture for 1.5 hours, the mixture was poured onto 1000 cc of ice and water, and the ice allowed to melt. The precipitated solid was collected by filtration and washed with 3×250 ml of water, and then dried in a vacuum oven at 750° C. to give a gray-purple solid. This was recrystallized from acetone-water to give a cream-colored solid, mp=123°-124° C.
Quantity
28.91 g
Type
reactant
Reaction Step One
Quantity
27.88 g
Type
reactant
Reaction Step One
Quantity
28.68 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
1000 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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